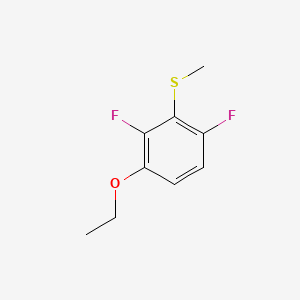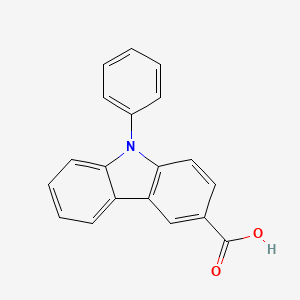
9-Phenyl-9H-carbazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-9H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C19H13NO2 It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structure This compound is characterized by a phenyl group attached to the nitrogen atom of the carbazole ring and a carboxylic acid group at the 3-position of the carbazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9-phenylcarbazole and appropriate reagents for functionalization.
Functionalization: The 3-position of the carbazole ring is functionalized using various reagents and conditions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
9-Phenyl-9H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
作用機序
The mechanism of action of 9-Phenyl-9H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Lacks the carboxylic acid group, making it less versatile in terms of functionalization.
9-Phenyl-9H-carbazole-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
9-Phenyl-9H-carbazol-3-ylboronic acid: Contains a boronic acid group, which is useful in Suzuki coupling reactions.
Uniqueness
9-Phenyl-9H-carbazole-3-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group on the carbazole ring. This structural feature enhances its versatility in chemical reactions and broadens its range of applications in various fields .
特性
分子式 |
C19H13NO2 |
|---|---|
分子量 |
287.3 g/mol |
IUPAC名 |
9-phenylcarbazole-3-carboxylic acid |
InChI |
InChI=1S/C19H13NO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,(H,21,22) |
InChIキー |
JOQIETWXRJEMLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


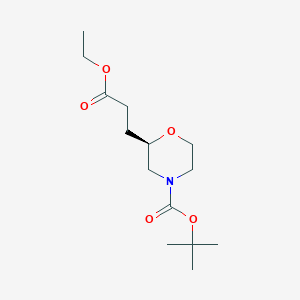

![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
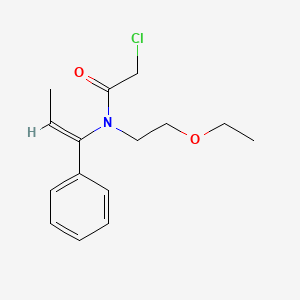
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)

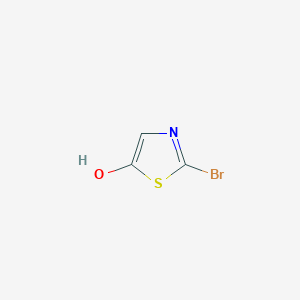
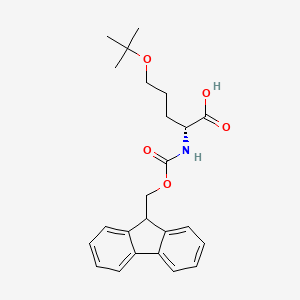
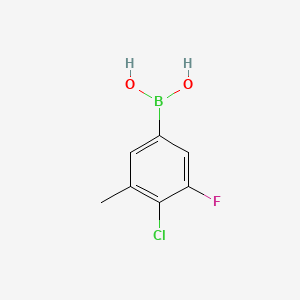
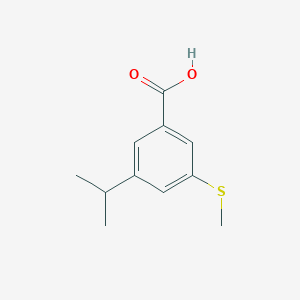
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
